molecular formula C13H12N4O2 B10995123 N-(furan-2-ylmethyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide

N-(furan-2-ylmethyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B10995123
M. Wt: 256.26 g/mol
InChI Key: UPJBWORITUQFNI-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the carboxamide group: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced amine derivatives, and various substituted furan compounds.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research has focused on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also features a furan ring and a carboxamide group but has an indole core instead of a pyrazolo[1,5-a]pyrimidine core.

    Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide group but differ in the structure of the remaining part of the molecule.

Uniqueness

N-[(FURAN-2-YL)METHYL]-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific combination of a furan ring, a pyrazolo[1,5-a]pyrimidine core, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C13H12N4O2/c1-9-11(8-14-12-4-5-16-17(9)12)13(18)15-7-10-3-2-6-19-10/h2-6,8H,7H2,1H3,(H,15,18)

InChI Key

UPJBWORITUQFNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=CC=NN12)C(=O)NCC3=CC=CO3

Origin of Product

United States

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